N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydroxybutyl group and a thiophen-2-ylmethyl group attached to an oxalamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with 1-hydroxybutan-2-amine and thiophen-2-ylmethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The thiophen-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxybutyl group.
Reduction: Formation of primary or secondary amines from the oxalamide group.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The hydroxybutyl group can form hydrogen bonds with active sites, while the thiophen-2-ylmethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(1-hydroxybutan-2-yl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene group.
N1-(1-hydroxybutan-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridine ring instead of a thiophene ring.
N1-(1-hydroxybutan-2-yl)-N2-(furan-2-ylmethyl)oxalamide: Features a furan ring in place of the thiophene ring.
Uniqueness
N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-2-8(7-14)13-11(16)10(15)12-6-9-4-3-5-17-9/h3-5,8,14H,2,6-7H2,1H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNISVJFXXXZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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